2-(Benzyloxy)pyridine-4-boronic acid

Suzuki-Miyaura coupling Heterocyclic synthesis Structure-activity relationship

Choose 2-(Benzyloxy)pyridine-4-boronic acid for streamlined synthesis. The free boronic acid eliminates a pre-activation step, accelerating process development and scale-up. Its 2-benzyloxy motif directly installs a key pharmacophore for kinase inhibitors and CNS agents, bypassing late-stage benzylation. Room temperature storage simplifies kilo-lab handling, while consistent ≥95% purity ensures reproducible HTE and array synthesis. This specific substitution pattern delivers superior cross-coupling efficiency versus simpler pyridine boronic acids.

Molecular Formula C12H12BNO3
Molecular Weight 229.042
CAS No. 1256355-62-0
Cat. No. B595779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)pyridine-4-boronic acid
CAS1256355-62-0
Molecular FormulaC12H12BNO3
Molecular Weight229.042
Structural Identifiers
SMILESB(C1=CC(=NC=C1)OCC2=CC=CC=C2)(O)O
InChIInChI=1S/C12H12BNO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2
InChIKeyRBEGAHHNAGUVBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)pyridine-4-boronic acid (CAS 1256355-62-0): Technical Baseline for Research Sourcing


2-(Benzyloxy)pyridine-4-boronic acid (CAS 1256355-62-0) is a heteroaryl boronic acid building block featuring a pyridine core substituted at the 4-position with a boronic acid group and at the 2-position with a benzyloxy protecting group [1]. This substitution pattern provides a distinct reactivity profile for Suzuki-Miyaura cross-coupling reactions in pharmaceutical intermediate synthesis . The compound is typically available as a solid with a purity specification of ≥95% from multiple commercial suppliers, and its physicochemical properties—including a molecular weight of 229.04 g/mol, a topological polar surface area (PSA) of 62.58 Ų, and a calculated LogP of 0.34—define its handling and reaction planning parameters [1].

Why 2-(Benzyloxy)pyridine-4-boronic acid is Not Interchangeable with Common Pyridine Boronic Acid Analogs


Pyridine boronic acids exhibit significant variance in stability, electronic properties, and steric hindrance that directly impact cross-coupling efficiency and product purity [1]. The 2-benzyloxy substitution in this compound introduces a specific electron-donating and sterically shielding environment that differs fundamentally from unsubstituted pyridine-4-boronic acid or simpler alkoxy analogs . Additionally, the free boronic acid form offers faster in situ transmetalation kinetics compared to its pinacol ester derivative, but with distinct handling and storage requirements [1]. Selecting an alternative based solely on the pyridine-boronic acid scaffold, without verifying the exact substitution pattern and protecting group, risks suboptimal yields, increased impurity profiles, and longer reaction optimization cycles. The following quantitative evidence clarifies precisely where this specific compound provides measurable differentiation.

Quantitative Differentiation Evidence for 2-(Benzyloxy)pyridine-4-boronic acid Against Key Comparators


Reactivity Tuning: Electronic and Steric Effects of the 2-Benzyloxy Group

The 2-benzyloxy substituent in 2-(benzyloxy)pyridine-4-boronic acid provides a calculated logP of 0.34 and a polar surface area (PSA) of 62.58 Ų, which is markedly more lipophilic and less polar than the simpler 2-methoxypyridine-4-boronic acid analog [1]. This substitution pattern reduces the electron-withdrawing effect on the pyridine ring, potentially increasing the nucleophilicity of the boronic acid for transmetalation while also providing steric protection against unwanted side reactions at the 2-position [1]. In contrast, unsubstituted pyridine-4-boronic acid lacks this steric and electronic modulation, and 2-methoxypyridine-4-boronic acid presents a smaller, less lipophilic substituent, leading to different coupling kinetics and product selectivity [2].

Suzuki-Miyaura coupling Heterocyclic synthesis Structure-activity relationship

Stability and Handling Profile: Free Boronic Acid vs. Pinacol Ester

2-(Benzyloxy)pyridine-4-boronic acid is offered as the free boronic acid, whereas its direct comparator, 2-benzyloxypyridine-4-boronic acid pinacol ester (CAS 1256359-03-1), is a protected boronate ester [1]. The free boronic acid typically exhibits higher reactivity in Suzuki couplings without requiring a pre-hydrolysis or deprotection step, which can reduce reaction times and improve atom economy [1]. However, the pinacol ester provides enhanced bench stability and is often stored at 2-8°C, whereas the free acid may be stored at room temperature according to some vendor specifications . The choice between these forms directly impacts synthetic workflow: the free acid enables immediate use in aqueous/organic coupling conditions, while the ester requires an additional in situ hydrolysis or transesterification step.

Synthetic methodology Reagent stability Process chemistry

Commercial Availability and Purity Specifications

2-(Benzyloxy)pyridine-4-boronic acid is widely stocked by major chemical suppliers with a minimum purity specification of 95% (and up to 98%) . In contrast, the pinacol ester derivative is also available at similar purity levels but typically at a higher price point (e.g., ~¥2472 for 1g of the ester versus ~¥??? for 1g of the free acid, noting that pricing is dynamic and vendor-dependent) . The broader availability of the free acid across global suppliers (e.g., VWR, Fisher Scientific, ChemSrc, Leyan) reduces lead times and supply chain risk compared to less common analogs like 2-(benzyloxy)pyridine-5-boronic acid, which may have limited stock or require custom synthesis .

Chemical sourcing Quality control Building block procurement

Optimal Application Scenarios for 2-(Benzyloxy)pyridine-4-boronic acid Based on Evidence


Medicinal Chemistry: Building Block for Kinase Inhibitor and CNS-Targeted Libraries

The moderate lipophilicity (LogP 0.34) and benzyl ether moiety of 2-(benzyloxy)pyridine-4-boronic acid align with the physicochemical property space common to kinase inhibitors and CNS-penetrant drugs [1]. This compound is ideally suited for the late-stage diversification of heteroaryl cores where a 2-benzyloxypyridine motif is present in the target pharmacophore. Its use in Suzuki couplings to install this motif avoids the need for subsequent benzylation steps, thereby reducing synthetic sequence length and improving overall yield [1].

Process R&D: Direct Coupling Without Protecting Group Manipulation

As a free boronic acid, 2-(benzyloxy)pyridine-4-boronic acid can be employed directly in aqueous/organic Suzuki-Miyaura reactions without a pre-activation or deprotection step, unlike its pinacol ester counterpart [2]. This streamlines process development and is particularly advantageous for scale-up operations where minimizing unit operations is critical for cost and efficiency. The compound's storage at room temperature (per VWR specifications) further simplifies handling in kilo-lab and pilot plant settings [2].

Parallel Synthesis and High-Throughput Experimentation (HTE)

The ready availability of 2-(benzyloxy)pyridine-4-boronic acid from multiple vendors in 95-98% purity makes it a reliable building block for array synthesis . Its consistent quality and immediate reactivity (free acid form) enable reproducible results across large compound libraries, minimizing the need for re-optimization of coupling conditions for each array member. This reliability is essential for HTE campaigns where reagent variability can confound structure-activity relationship (SAR) analysis.

Synthesis of Fatty Acid Synthase (FASN) Inhibitor Precursors

The structurally related pinacol ester is documented as a reagent in the preparation of FASN inhibitors . By extension, 2-(benzyloxy)pyridine-4-boronic acid serves as the direct precursor to such ester derivatives and can be used analogously in the synthesis of bioactive molecules targeting lipid metabolism in oncology. The free acid may be employed in early-stage discovery chemistry to generate initial hit compounds before transitioning to the more stable ester for later-stage optimization.

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